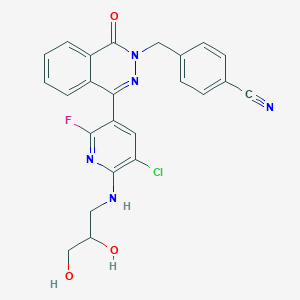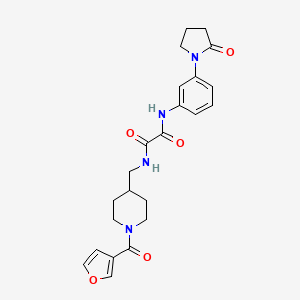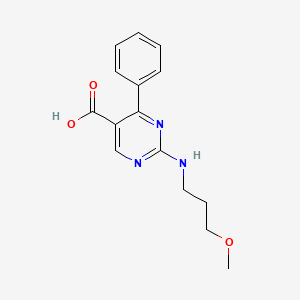
Hbv-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Global Public Health Challenge and Cure Strategies
Chronic hepatitis B virus (HBV) infection poses a global public health challenge comparable to tuberculosis, HIV, and malaria. Research initiatives like the International Coalition to Eliminate HBV (ICE-HBV) focus on accelerating the discovery of a cure for chronic hepatitis B. Key strategies include developing interventions to permanently reduce the number of infected cells or silence the covalently closed circular DNA, and stimulating HBV-specific host immune responses. Establishment of repositories for standardized HBV reagents and protocols accessible globally is also emphasized (Revill et al., 2019).
2. Modeling HBV Infection Dynamics for Therapeutic Comparison
A comprehensive model of intracellular HBV infection dynamics, incorporating molecular processes targeted by drugs, aligns well with clinical study outcomes. This model enables rapid assessment of various treatment options and their combinations, revealing kinetic behavior in sub-viral particle formation and aiding in understanding immune responses to infection (Fatehi et al., 2020).
3. Advances in Studying HBV In Vitro
Recent advances in in vitro systems for studying HBV have overcome previous limitations. The discovery of the bile-acid pump sodium-taurocholate cotransporting polypeptide (NTCP) as a receptor for HBV has enabled the establishment of NTCP expressing hepatoma cell lines permissive for HBV infection. Advanced tissue engineering techniques and the ability to differentiate inducible pluripotent stem cells into hepatocyte-like cells have opened new avenues for studying HBV-host interactions and developing anti-viral drugs (Witt-Kehati et al., 2016).
4. Therapeutic Implications of HBV Genotypes
Understanding the genotypes of HBV is crucial for personalized treatment of chronic hepatitis B. Different HBV genotypes have varying responses to antiviral therapy, highlighting the need for genotype-based therapeutic strategies to prevent progression to end-stage liver diseases and hepatocellular carcinoma (Liu et al., 2005).
5. Human Stem Cell-Derived Hepatocytes in HBV Research
Using hepatocyte-like cells (HLCs) derived from human pluripotent stem cells provides a robust HBV infection model. These cells, expressing key hepatocyte markers and host factors required for HBV infection, support robust infection and spreading of HBV. This model is instrumental in advancing understanding of the HBV life cycle, virus-host interactions, and identifying new antiviral agents (Xia et al., 2017).
6. 3D Human Liver Organoids for HBV Investigation
3D human liver organoids provide a primary cell-culture system to investigate HBV. These organoids support the complete HBV replication cycle and offer a clinically relevant platform for studying HBV infection, replication, related tumorigenesis, and novel HBV-directed therapies. The ability to genetically modify, expand, and biobank these organoids enhances their utility in HBV research (Rao et al., 2021).
7. HBV Infection Dynamics and Immune Response
The interaction of HBV with the immune system plays a critical role in determining the clinical outcome of infection. Studies focusing on the immune pathophysiology of HBV, including the response to various treatment regimens, provide insights into the development of effective therapies and vaccines (Lee, 1997).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[[4-[5-chloro-6-(2,3-dihydroxypropylamino)-2-fluoropyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN5O3/c25-20-9-19(22(26)29-23(20)28-11-16(33)13-32)21-17-3-1-2-4-18(17)24(34)31(30-21)12-15-7-5-14(10-27)6-8-15/h1-9,16,32-33H,11-13H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNPITUIDRZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=CC(=C(N=C4F)NCC(CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hbv-IN-4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)


![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)
![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)
![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)
![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)